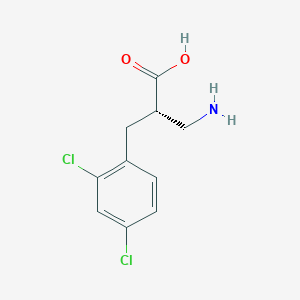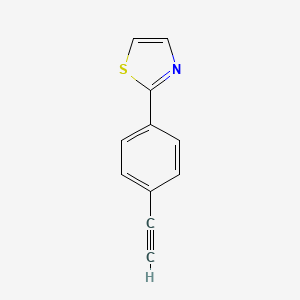
2-(4-ethynylphenyl)Thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)Thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 4-ethynylbenzaldehyde and a suitable thioamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
化学反应分析
Types of Reactions: 2-(4-ethynylphenyl)Thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-ethynylbenzaldehyde derivatives.
Reduction: Formation of 2-(4-ethynylphenyl)dihydrothiazole.
Substitution: Formation of halogenated this compound derivatives.
科学研究应用
2-(4-ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 2-(4-ethynylphenyl)Thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethynyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design.
相似化合物的比较
2-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Methylthiazole: Substituted with a methyl group instead of an ethynyl group, affecting its chemical properties.
2-(4-Bromophenyl)Thiazole: Contains a bromine atom, leading to different biological activities.
Uniqueness: 2-(4-ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
属性
分子式 |
C11H7NS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
2-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-8H |
InChI 键 |
RFSVVBXERGJPPP-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




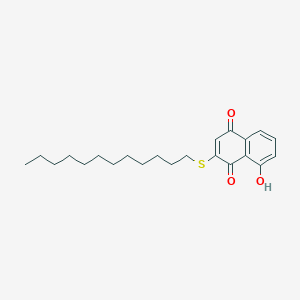
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
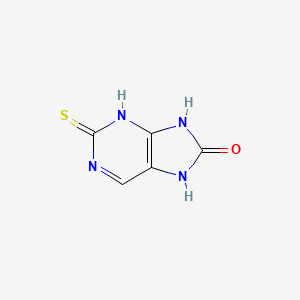
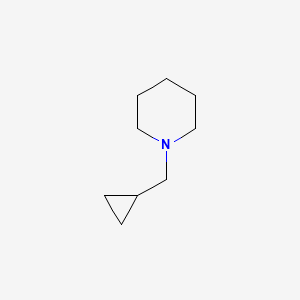
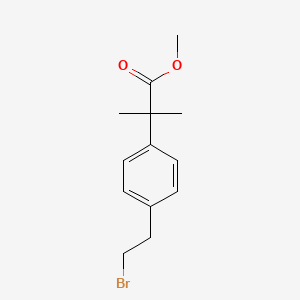
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)
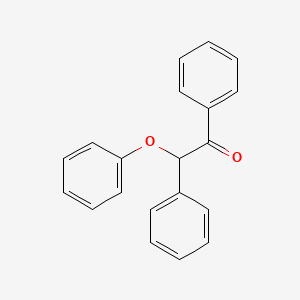
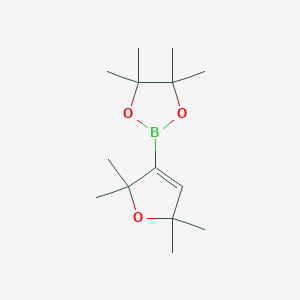
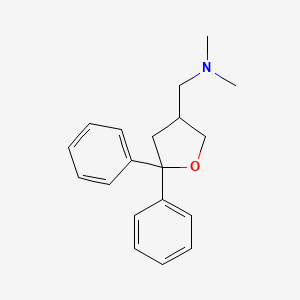
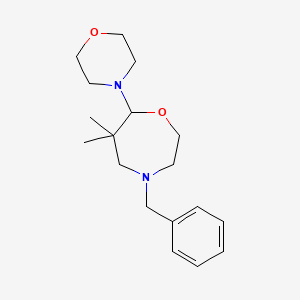
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
